molecular formula C22H21ClN4 B3004537 N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride CAS No. 1049752-99-9

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride

Katalognummer: B3004537
CAS-Nummer: 1049752-99-9
Molekulargewicht: 376.89
InChI-Schlüssel: QHICKRDAHKGZSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives, including N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride, typically involves multi-step chemical reactions that modify the quinazoline core. The structural modifications can enhance the pharmacological properties of the compound. For example, substituents on the benzyl and p-tolyl groups can significantly affect the biological activity and solubility of the resulting compounds .

Antibacterial Activity

Research has demonstrated that derivatives of quinazoline, including this compound, exhibit antibacterial properties. A study focusing on various quinazoline derivatives showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The lead compounds displayed minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against these pathogens .

Antiviral Activity

Quinazoline derivatives have also been explored for their antiviral properties. A related study identified non-nucleoside inhibitors derived from quinazoline that effectively inhibited the replication of Bovine Viral Diarrhea Virus (BVDV). The compounds demonstrated significant antiviral activity with effective concentrations in the low micromolar range . This suggests that this compound could be a candidate for further antiviral research.

Potential Anticancer Properties

Quinazolines are known to possess anticancer activities due to their ability to inhibit various kinases involved in cancer progression. Specifically, compounds that inhibit IKKβ (IκB kinase beta) have shown potential in treating inflammatory diseases and cancers by modulating NF-κB signaling pathways . this compound may exhibit similar properties due to its structural characteristics.

Therapeutic Applications

The diverse biological activities of this compound position it as a promising candidate for various therapeutic applications:

  • Antibacterial Treatments : Given its efficacy against resistant strains like MRSA, this compound could be developed into a new class of antibiotics.
  • Antiviral Drugs : Its potential as an antiviral agent against viruses such as BVDV suggests applicability in treating viral infections.
  • Cancer Therapy : The ability to inhibit key signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

StudyFindings
Antibacterial ActivityLead compound showed MICs of 3.9 μg/mL against E. coli and S. aureus.
Antiviral ActivityCompounds exhibited EC50 values in sub-micromolar range against BVDV variants.
Anticancer PotentialInhibition of IKKβ linked to reduced NF-κB activation in cancer models.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride include other quinazoline derivatives, such as:

  • N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine
  • N4-benzylamine-N2-phenyl-quinazoline-2,4-diamine

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the benzyl and p-tolyl groups may enhance its ability to interact with certain molecular targets, making it a promising candidate for further research and development.

Biologische Aktivität

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly its antibacterial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with bacterial enzymes, particularly dihydrofolate reductase (DHFR). This enzyme is crucial for bacterial DNA synthesis and cell proliferation. By inhibiting DHFR, the compound effectively disrupts essential biochemical pathways in bacteria, leading to their death or growth inhibition .

Antibacterial Properties

Research has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, demonstrating significant efficacy in vitro and in vivo .

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1 - 4
Enterococcus faecalis2
Acinetobacter baumannii0.5 - 8
Escherichia coli16

The compound has shown low cytotoxicity towards human cells, with IC50 values significantly higher than the MIC values against pathogenic bacteria. For instance, one study reported an IC50 of 15.3 µg/mL against HepG2 liver cancer cells while maintaining MICs as low as 1 µg/mL against S. aureus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline core can enhance antibacterial activity. The presence of specific substituents on the phenyl ring at position 6 has been associated with increased potency against bacterial strains .

Case Studies

  • In Vivo Efficacy Against MRSA : A murine model study demonstrated that this compound significantly improved survival rates in mice infected with MRSA when administered at lower doses compared to standard treatments .
  • Broad-Spectrum Antimicrobial Activity : Another study evaluated a series of quinazoline derivatives, including this compound, revealing broad-spectrum activity against multidrug-resistant pathogens. The results indicated effective inhibition of biofilm formation, which is critical in chronic infections .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable ADME profiles with potential for further development into therapeutic agents.

Eigenschaften

IUPAC Name

4-N-benzyl-2-N-(4-methylphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4.ClH/c1-16-11-13-18(14-12-16)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICKRDAHKGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.